n-(4-ethoxyphenyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxamide
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Overview
Description
n-(4-ethoxyphenyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxamide: is a synthetic organic compound that belongs to the class of benzoxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-ethoxyphenyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxamide typically involves the reaction of 4-ethoxyaniline with appropriate benzoxazine precursors under controlled conditions. One common method includes the use of ceric ammonium nitrate as an oxidizing agent to facilitate the formation of the benzoxazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: n-(4-ethoxyphenyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like ceric ammonium nitrate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in solvents like acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles under controlled temperatures.
Major Products Formed:
Oxidation: Formation of dearylated products.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
Chemistry: n-(4-ethoxyphenyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxamide is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules.
Biology: The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It may be used in the study of enzyme interactions and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of n-(4-ethoxyphenyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The compound may act on sensory tracts of the spinal cord, exhibiting analgesic effects. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): Known for its analgesic and antipyretic properties.
N-(4-ethoxyphenyl)-2-azetidinone: Used in the synthesis of β-lactam antibiotics.
Uniqueness: n-(4-ethoxyphenyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxamide is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
24011-68-5 |
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Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-oxo-4H-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-12-9-7-11(8-10-12)18-16(20)15-17(21)19-13-5-3-4-6-14(13)23-15/h3-10,15H,2H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
PINHLDYYXNAUJX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C(=O)NC3=CC=CC=C3O2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C(=O)NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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